2-ethoxy-3-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine
Description
The compound 2-ethoxy-3-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is a heterocyclic molecule featuring a pyridine core substituted with an ethoxy group at the 2-position and a pyrrolidine-carbonyl linker at the 3-position. The pyrrolidine ring is further functionalized with a 1,2,4-oxadiazole moiety bearing a thiophen-3-yl substituent. This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-24-17-14(4-3-7-19-17)18(23)22-8-5-12(10-22)15-20-16(25-21-15)13-6-9-26-11-13/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZQGXKPKPZLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison of the target compound with analogous 1,2,4-oxadiazole-pyridine derivatives documented in the literature.
Table 1: Structural and Physicochemical Comparison
Key Observations:
4-Butylcyclohexyl (PSN375963) and 4-methylphenyl (ChemBridge-5906014) substituents prioritize lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Linker Diversity :
- The pyrrolidine-carbonyl linker in the target compound offers conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid methoxy-piperidine in PSN632408 or direct linkages in other analogs .
Pyridine Functionalization :
- The 2-ethoxy group on the target’s pyridine ring may improve solubility compared to unsubstituted pyridines (e.g., PSN375963) or ester-functionalized derivatives (PSN632408).
Hypothetical Pharmacological Implications
- The target’s thiophene and pyrrolidine-carbonyl groups may confer selectivity for sulfur-sensitive targets (e.g., kinases or cytochrome P450 enzymes).
- The ChemBridge-5906014 analog’s simplicity (low molecular weight, methylphenyl group) suggests utility as a screening compound for hydrophobic binding pockets .
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